molecular formula C36H39ClN3O6 B600969 (S)-Lercanidipine-d3 Hydrochloride CAS No. 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

Número de catálogo: B600969
Número CAS: 1217740-02-7
Peso molecular: 651.21
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Lercanidipine-d3 Hydrochloride is a deuterium-labeled isotopologue of the calcium channel blocker lercanidipine hydrochloride, specifically modified at the N-methyl group with three deuterium atoms. It is widely utilized as an internal standard (IS) in bioanalytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify lercanidipine in biological matrices like human plasma . Its molecular formula is C36D3H38N3O6·HCl (molecular weight: 651.21), and it is characterized by high purity (>95%) and stability under controlled storage conditions (−20°C) .

Key applications include:

  • Bioequivalence studies: Ensures accurate quantification of lercanidipine by correcting for matrix effects and variability .
  • Pharmacokinetic research: Enhances precision in drug metabolism and absorption studies due to its isotopic differentiation from the parent compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Lercanidipine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-Lercanidipine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Analytical Chemistry

(S)-Lercanidipine-d3 Hydrochloride serves as a reference standard in analytical chemistry. It is utilized in various chromatographic techniques, including:

  • Ultra-Performance Liquid Chromatography (UPLC): Employed for the quantification of lercanidipine in biological samples, providing reliable data for pharmacokinetic studies .
  • Mass Spectrometry: Used as an internal standard in the quantification of lercanidipine, enhancing accuracy in bioequivalence studies .

Pharmacokinetics

The compound is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. Studies have shown that the presence of deuterium can lead to altered metabolic pathways compared to non-deuterated counterparts, thus influencing drug efficacy and safety profiles .

Biological Studies

In biological research, this compound is used to:

  • Investigate the effects of deuterium substitution on biological activity and metabolism.
  • Study the pharmacological effects of lercanidipine in various disease models, particularly in hypertension and cardiovascular diseases .

Antihypertensive Action

Clinical trials have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure across diverse patient populations. For instance:

  • In a study involving patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure .
  • Another observational study indicated that approximately 46% of patients achieved normalized blood pressure after adjusting their dosage from 10 mg to 20 mg daily .

Renoprotective Effects

Research has suggested that lercanidipine may offer protective benefits for renal health. Animal studies indicate that it can prevent renal damage associated with hypertension by reducing proteinuria and maintaining normal plasma creatinine levels .

Case Studies

Several notable studies highlight the efficacy of this compound:

StudyPopulationFindings
ELYPSE Study9059 patients with mild-to-moderate hypertensionSignificant blood pressure reduction across various risk factors .
Observational Study32,345 patients with hypertensionDemonstrated effectiveness in managing blood pressure alongside other comorbidities .
Randomized Controlled Trial1000 patients with Stage 2 hypertensionNotable reductions in systolic/diastolic blood pressure .

Mecanismo De Acción

(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking calcium channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (S)- vs. (R)-Lercanidipine-d3 Hydrochloride

The stereochemistry of lercanidipine significantly impacts its pharmacological activity. Both enantiomers are used in research, but the (S)-form is more commonly referenced due to its alignment with the active configuration of the parent drug.

Property (S)-Lercanidipine-d3 HCl (R)-Lercanidipine-d3 HCl
CAS Number 1217740-02-7 132866-11-6
Unlabeled Parent CAS 187731-34-6 187731-34-6
Purity >95% (HPLC) >95% (HPLC)
Storage −20°C +4°C
Analytical Use Preferred IS for LC-MS Limited to chiral studies

The (S)-enantiomer is favored in bioanalytical workflows due to its structural congruence with therapeutically active lercanidipine, minimizing chromatographic interference .

Comparison with Non-Deuterated Lercanidipine Hydrochloride

The deuterated form is distinguished by its isotopic labeling, which eliminates interference in mass spectrometry:

Property (S)-Lercanidipine-d3 HCl Lercanidipine HCl (Parent)
Molecular Weight 651.21 612.18
Role Internal Standard Active Pharmaceutical Ingredient
Bioavailability Not applicable (trace use) ~10% (BCS Class II)
Stability Resistant to photodegradation Requires light protection

Deuterium labeling avoids metabolic interference, ensuring reliable quantification of the parent drug in plasma .

Comparison with Other Deuterated Calcium Channel Blockers

(S)-Lercanidipine-d3 HCl belongs to the dihydropyridine class. Other deuterated analogs include:

Compound Application Key Difference
Ecgonine methylester-D3 HCl Cocaine metabolite analysis Different pharmacological class
EDDP-D3 perchlorate Opioid metabolite studies Non-calcium channel target

(S)-Lercanidipine-d3 HCl is unique in its application to antihypertensive drug analysis, whereas others target neuropharmacology .

Supplier and Regulatory Landscape

Supplier Purity Form Storage
Clearsynth Labs 99.53% Powder/Solution −70°C
Santa Cruz Biotechnology >95% Neat standard −20°C
Bertin Pharma ≥98% Lyophilized +4°C

Clearsynth Labs is a primary source for clinical studies due to stringent quality control .

Actividad Biológica

(S)-Lercanidipine-d3 hydrochloride is a deuterium-labeled derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB). This compound is primarily utilized in antihypertensive therapies and exhibits significant biological activity characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.

PropertyValue
CAS Number 1217740-02-7
Molecular Formula C₃₆H₃₉D₃ClN₃O₆
Molecular Weight 651.21 g/mol
Lipophilicity High

This compound's high lipophilicity allows it to penetrate cell membranes effectively, leading to prolonged therapeutic action compared to earlier generations of calcium channel blockers .

Lercanidipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure. The deuterium labeling in (S)-Lercanidipine-d3 enhances its stability and bioavailability, making it an effective agent for managing hypertension .

Pharmacological Effects

  • Antihypertensive Action :
    • Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure. For instance, in a randomized controlled trial involving 1000 patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure (e.g., office SBP/DBP decreased by 11.0/10.4 mmHg) with a responder rate of approximately 47% .
  • Renoprotective Effects :
    • Animal studies indicate that lercanidipine can prevent renal damage associated with hypertension. In models of renal injury induced by angiotensin II, lercanidipine treatment resulted in decreased proteinuria and maintained normal plasma creatinine levels . The drug also reduced monocyte infiltration and extracellular matrix formation, suggesting anti-inflammatory properties that contribute to its renoprotective effects .
  • Lower Negative Inotropic Effect :
    • Compared to other DHPs, lercanidipine exhibits a lower negative inotropic effect, making it safer for patients with underlying heart conditions . This characteristic is particularly beneficial as it minimizes the risk of exacerbating heart failure.

Case Studies

Several observational studies have reinforced the efficacy of lercanidipine:

  • A large-scale observational study reported that among patients treated with lercanidipine, approximately 46% achieved normalized blood pressure after treatment adjustment from 10 mg to 20 mg daily .
  • In another study focusing on patients with high cardiovascular risk, lercanidipine demonstrated significant improvements in quality of life metrics alongside blood pressure reduction, highlighting its dual benefits in managing hypertension and enhancing patient well-being .

Q & A

Basic Research Questions

Q. How can researchers validate the enantiomeric purity of (S)-Lercanidipine-d3 Hydrochloride in synthetic batches?

Methodological Answer: Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral stationary phase. Prepare a mobile phase of hexane:isopropanol (85:15 v/v) with 0.1% trifluoroacetic acid. Compare retention times against racemic standards and quantify using UV detection at 240 nm. Ensure baseline separation (resolution >2.0) to confirm enantiomeric purity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Optimize ionization parameters in positive electrospray mode (ESI+). Use a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient elution of 0.1% formic acid in acetonitrile/water. Validate accuracy (85–115%), precision (RSD <15%), and lower limit of quantification (LLOQ ≤1 ng/mL) per ICH guidelines .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor degradation products via HPLC-UV at 0, 24, 48, and 72 hours. Store long-term samples at -80°C, -20°C, and 4°C, and analyze at 1, 3, 6, and 12 months. Use Arrhenius modeling to predict shelf-life .

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in airtight containers under inert gas (e.g., argon). For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels. Regularly monitor air quality for particulate matter using HEPA filters .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence metabolic pathway elucidation?

Methodological Answer: Perform in vitro hepatic microsomal assays with human CYP3A4/CYP2D6 isoforms. Compare metabolic profiles of deuterated vs. non-deuterated analogs using LC-HRMS. Calculate kinetic isotope effects (KIEs) via kₐᵥₑ/kₕ ratios for primary metabolites. Use stable isotope tracing to identify deuterium retention in Phase I/II metabolites .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer: Replicate studies using standardized protocols: (1) Cross-validate bioanalytical methods (e.g., LC-MS vs. ELISA), (2) Control for inter-species variability (e.g., rat vs. humanized models), (3) Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption/distribution. Publish raw datasets for meta-analysis .

Q. How can researchers optimize the synthesis of this compound to minimize diastereomeric impurities?

Methodological Answer: Employ asymmetric catalysis with a chiral oxazaborolidine catalyst. Monitor reaction progress via in-situ FTIR to track carbonyl intermediates. Purify via recrystallization in ethanol:water (7:3) at -20°C. Characterize intermediates with ¹H/¹³C NMR and compare optical rotation ([α]ᴅ²⁵) to reference standards .

Q. What computational approaches predict the binding affinity of this compound to L-type calcium channels?

Methodological Answer: Perform molecular docking (AutoDock Vina) using cryo-EM structures of Cav1.2 (PDB: 6JPA). Apply molecular dynamics simulations (GROMACS) to assess ligand-channel interactions over 100 ns. Validate predictions with patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 .

Q. How do researchers address batch-to-batch variability in deuterium labeling efficiency?

Methodological Answer: Implement QC/QA protocols: (1) Use ²H NMR to quantify deuterium incorporation at methyl positions, (2) Validate via isotope ratio mass spectrometry (IRMS), (3) Optimize reaction conditions (e.g., solvent deuteration, catalyst loading) using design of experiments (DoE) .

Q. What methodologies identify off-target effects of this compound in cardiovascular models?

Methodological Answer: Conduct RNA-seq on treated vs. untreated cardiomyocytes. Analyze differential gene expression (DESeq2) and validate with qPCR for pathways like oxidative stress (Nrf2) or hypertrophy (ANP/BNP). Use high-content screening (HCS) for calcium flux and mitochondrial membrane potential .

Q. Methodological & Ethical Considerations

Q. How should researchers document experimental protocols for reproducibility?

Answer: Follow FAIR principles: Provide raw data (e.g., chromatograms, NMR spectra) in public repositories (Zenodo, Figshare). Detail equipment settings (e.g., HPLC gradient, MS fragmentation voltages) and statistical codes (R/Python scripts). Cite protocols from and .

Q. What ethical guidelines apply when publishing conflicting data on this compound?

Answer: Disclose all funding sources and potential conflicts of interest. Use COPE guidelines to address discrepancies: Publish errata for unintentional errors, and engage in post-publication peer review for unresolved disputes. Share negative results in repositories like BioRxiv .

Propiedades

Número CAS

1217740-02-7

Fórmula molecular

C36H39ClN3O6

Peso molecular

651.21

Apariencia

Pale-Yellow Solid

melting_point

116-118°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.